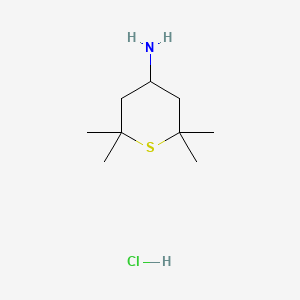
2,2,6,6-Tetramethylthian-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,6,6-Tetramethylthian-4-amine hydrochloride is a chemical compound known for its unique structural properties and diverse applications in various fields It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring, making it highly sterically hindered
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylthian-4-amine hydrochloride typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with hydrochloric acid. The process can be carried out under mild conditions, often at room temperature, to yield the hydrochloride salt. The reaction is straightforward and involves the protonation of the amine group by hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient handling of large quantities of reactants. The use of automated systems can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,2,6,6-Tetramethylthian-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2,2,6,6-Tetramethylthian-4-amine.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or arylated derivatives.
科学研究应用
2,2,6,6-Tetramethylthian-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its steric properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of 2,2,6,6-Tetramethylthian-4-amine hydrochloride involves its interaction with specific molecular targets. The compound’s steric hindrance can influence its binding affinity and selectivity towards certain enzymes or receptors. This property makes it a valuable tool in studying enzyme kinetics and receptor-ligand interactions.
相似化合物的比较
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar steric properties but lacking the hydrochloride group.
4-Amino-2,2,6,6-tetramethylpiperidine: Another derivative with an amino group, used in similar applications.
Uniqueness
2,2,6,6-Tetramethylthian-4-amine hydrochloride stands out due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments.
属性
分子式 |
C9H20ClNS |
|---|---|
分子量 |
209.78 g/mol |
IUPAC 名称 |
2,2,6,6-tetramethylthian-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NS.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H |
InChI 键 |
ZDWZUJXFIUTKMW-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CC(S1)(C)C)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Benzyloxy)carbonyl]-3-sulfanyl-D-valine](/img/structure/B13496623.png)
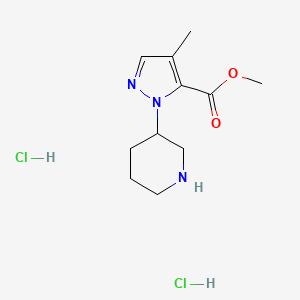

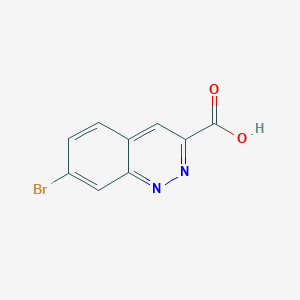
![6'-Chloro-3'h-spiro[azetidine-3,2'-furo[3,2-c]pyridine] dihydrochloride](/img/structure/B13496638.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridin-5-one dihydrochloride, Mixture of diastereomers](/img/structure/B13496643.png)
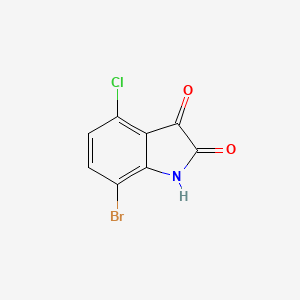
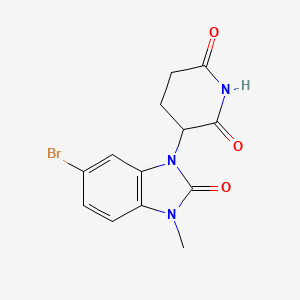
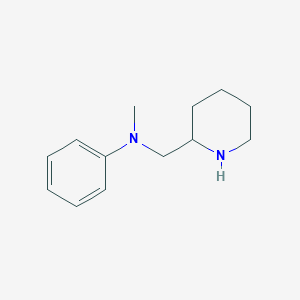
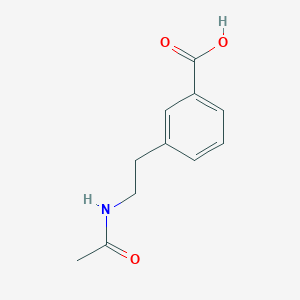


![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
